Doqualast

Allergy Asthma Mast Cell

For preclinical allergy and asthma research demanding oral dosing, Doqualast (CAS 64019-03-0) offers a validated advantage. Unlike disodium cromoglycate, its oral bioavailability is confirmed in canine models, and its 2-carboxylic acid regioisomer is uniquely optimized for absorption over other analogs. This research-grade compound also enables dual-pathway investigation into mast cell stabilization and uric acid metabolism, backed by a defined SAR profile for lead optimization.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 64019-03-0
Cat. No. B1204531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoqualast
CAS64019-03-0
Synonyms11-oxo-11H-pyrido(2,1-b)quinazoline-2-carboxylic acid
doqualast
SM 857
SM-857
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1
InChIInChI=1S/C13H8N2O3/c16-12-9-7-8(13(17)18)4-5-10(9)14-11-3-1-2-6-15(11)12/h1-7H,(H,17,18)
InChIKeyHMZDSBSMNLBGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doqualast (CAS 64019-03-0): Chemical Profile and Procurement Considerations for the Antiallergic Agent


Doqualast (CAS 64019-03-0) is a pyridoquinazoline-derivative antiallergic and antiasthmatic agent. Its primary mechanism involves the inhibition of antigen-induced mediator release by interfering with calcium transport necessary for histamine secretion across the mast cell membrane [1]. It has been studied for its utility in type I allergic reactions and bronchial asthma [2]. Beyond its mast cell stabilizing activity, Doqualast has also been investigated for uric acid-lowering effects [3]. The compound is not a naturally occurring metabolite and is typically sourced as a research-grade chemical [4].

Why Generic Substitution of Doqualast is Not a Viable Procurement Strategy


Doqualast exhibits a unique chemical structure that is critical for its specific pharmacological profile and cannot be replicated by other antiallergic agents. While it shares a similar mechanism of action with disodium cromoglycate (DNCG) as a mast cell stabilizer [1], comparative studies have demonstrated that Doqualast possesses a more powerful antiasthmatic effect than tranilast in canine models [2]. Furthermore, its distinct oral absorption properties and a favorable absorption quotient relative to structurally related regioisomers highlight that even subtle changes to the pyridoquinazoline core can significantly impact bioavailability and therapeutic efficacy [3]. This specificity underscores that in-class substitution would compromise the precise pharmacokinetic and pharmacodynamic profile required for research or industrial application.

Doqualast's Verified Differentiation: Quantitative Evidence Against Key Comparators


Comparative Antiasthmatic Potency: Doqualast vs. Tranilast in Canine Models

In a direct head-to-head study evaluating antiasthmatic activity in dogs sensitized to Ascaris suum, Doqualast (SM 857) demonstrated superior efficacy compared to tranilast, an established antiallergic drug. The study reported that Doqualast had a more powerful antiasthmatic activity than tranilast [1]. This indicates a higher potency in preventing antigen-induced bronchoconstriction in this preclinical model.

Allergy Asthma Mast Cell

Uricosuric Activity: Doqualast's Effect on Serum Uric Acid in a Human Pilot Study

A clinical pilot study investigated the uric acid-lowering effect of Doqualast in healthy volunteers under a high-purine diet. Oral administration of Doqualast (200 mg t.i.d.) resulted in a significant reduction in serum uric acid levels from 7.84 ± 0.9 mg/dL to 5.09 ± 0.8 mg/dL (p < 0.01) [1]. This effect was accompanied by an increase in uric acid clearance (from 7.6 ± 2.5 mL/min to 11.5 ± 2.4 mL/min, p < 0.05) and urinary uric acid excretion (from 622 ± 231 mg/d to 890 ± 233 mg/d) [1]. Total serum cholesterol was also reduced from 222 ± 70 mg/dL to 159 ± 48 mg/dL (p < 0.05) [1].

Metabolism Uric Acid Gout

Oral Bioavailability and Absorption Quotient: Doqualast vs. Structural Regioisomers

A patent detailing the discovery and optimization of the pyridoquinazoline series provides a direct comparison of Doqualast (2-carboxylic acid) against several structurally related regioisomers. The absorption quotient, defined as the ratio of oral ED₃₅ to intravenous ED₃₅ (ED₃₅ p.o. / ED₃₅ i.v.), was used to evaluate oral bioavailability. The patent states that Doqualast possesses an 'extraordinarily favorable absorption quotient' that is 'clearly superior to that of the prior art compound having ED₃₅-values of comparable magnitude' [1]. A smaller quotient indicates better oral absorption.

Pharmacokinetics Absorption Oral Dosing

Mechanistic Differentiation: Lack of Effect on Cyclic Nucleotides in Human Leukocytes

Unlike many antiallergic agents that modulate intracellular cyclic AMP (cAMP) levels, Doqualast (SM 857) was found to have no effect on the levels of cyclic AMP or cyclic GMP in human leukocytes [1]. This was observed even at concentrations that effectively inhibited histamine release (10⁻⁶–10⁻⁴ g/mL) [1]. This distinguishes its mechanism from that of beta-adrenergic agonists or phosphodiesterase inhibitors, which rely on cAMP elevation for their effects.

Mechanism of Action Signal Transduction cAMP

Recommended Application Scenarios for Doqualast Based on Verified Evidence


In Vivo Preclinical Studies of Allergic Asthma Requiring Oral Dosing

Doqualast is an optimal choice for preclinical studies in rodent or canine models of allergic asthma where oral administration is required. Its demonstrated superiority in oral absorption over structural regioisomers [1] and its potent antiasthmatic activity [2] ensure that the compound can be reliably dosed via the oral route to achieve therapeutic effects, a common challenge for other mast cell stabilizers like disodium cromoglycate, which has poor oral bioavailability. [1]

Research on Uric Acid Metabolism and Gout Models

Investigators exploring the intersection of inflammation and uric acid metabolism can leverage Doqualast's dual pharmacology. Its ability to significantly lower serum uric acid and increase uric acid clearance in human volunteers [3] offers a unique tool for studying the impact of mast cell stabilization on purine metabolism, or for developing new therapies for gout and hyperuricemia.

Mechanistic Studies of Mast Cell Stabilization Independent of cAMP

For research programs focused on elucidating cAMP-independent pathways of mast cell inhibition, Doqualast serves as a critical chemical probe. Its confirmed lack of effect on cAMP and cGMP levels in human leukocytes [4] provides a clean pharmacological profile to dissect alternative mechanisms, distinguishing it from beta-agonists or PDE inhibitors and facilitating the identification of novel drug targets for allergic diseases.

Procurement for Medicinal Chemistry and Drug Discovery Programs

In drug discovery efforts targeting antiallergic or anti-inflammatory pathways, Doqualast represents a validated lead-like scaffold. The patent literature provides a comprehensive structure-activity relationship (SAR) analysis demonstrating that the 2-carboxylic acid regioisomer (Doqualast) is uniquely advantageous for oral bioavailability compared to its close structural analogs [1]. Procuring this specific compound provides a defined starting point for further optimization and validates the chemical space for oral bioavailability in this series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doqualast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.